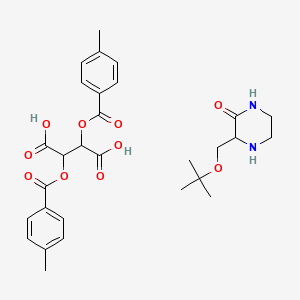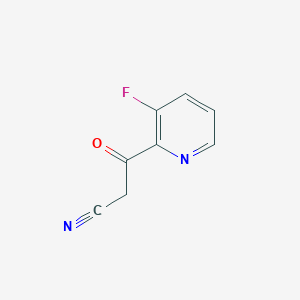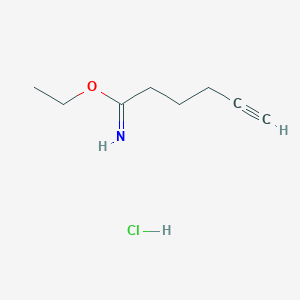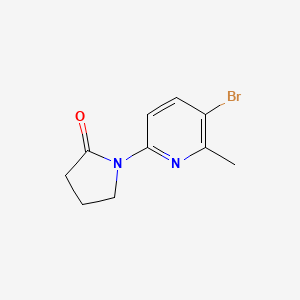
2',3'-Dimethyl-6'-fluoroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dimethyl-6’-fluoroacetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of two methyl groups and one fluoro group attached to the benzene ring, along with a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dimethyl-6’-fluoroacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dimethylfluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the use of Grignard reagents. In this approach, 2,3-dimethylfluorobenzene is first converted to the corresponding Grignard reagent by reaction with magnesium in anhydrous ether. The Grignard reagent is then reacted with acetyl chloride to form the desired product.
Industrial Production Methods
Industrial production of 2’,3’-Dimethyl-6’-fluoroacetophenone may involve large-scale Friedel-Crafts acylation or other catalytic processes that allow for efficient and cost-effective synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dimethyl-6’-fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2’,3’-Dimethyl-6’-fluoroacetophenone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2’,3’-Dimethyl-6’-fluoroacetophenone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the fluoro group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
2’,3’-Dimethyl-6’-fluoroacetophenone can be compared with other acetophenone derivatives, such as:
2’,3’-Dimethylacetophenone: Lacks the fluoro group, resulting in different reactivity and properties.
6’-Fluoroacetophenone: Lacks the methyl groups, affecting its steric and electronic characteristics.
2’,3’-Dimethyl-4’-fluoroacetophenone: The position of the fluoro group is different, leading to variations in chemical behavior.
Propriétés
Formule moléculaire |
C10H11FO |
|---|---|
Poids moléculaire |
166.19 g/mol |
Nom IUPAC |
1-(6-fluoro-2,3-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H11FO/c1-6-4-5-9(11)10(7(6)2)8(3)12/h4-5H,1-3H3 |
Clé InChI |
RUJIJGIJXSGFPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)F)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13700188.png)

![Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13700203.png)






![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13700234.png)
